(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
Beschreibung
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c17-13-5-4-12(25-13)15-19-20-16(24-15)18-14(21)6-2-9-1-3-10-11(7-9)23-8-22-10/h1-7H,8H2,(H,18,20,21)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQZIOIZYSUMH-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the dioxole ring through cyclization reactions.
- Introduction of the bromothiophene moiety via electrophilic substitution.
- Coupling reactions to form the final acrylamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antiproliferative effects against various cancer cell lines:
These findings suggest that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide may exhibit similar or enhanced activity due to its unique structural components.
Enzyme Inhibition
Compounds with similar structures have been reported as effective inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. For example:
The mechanism of action likely involves competitive inhibition at the enzyme's active site, which has been corroborated by molecular docking studies.
Antimicrobial Activity
While specific data on the antimicrobial activity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is limited, related compounds have demonstrated significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity through electron-donating properties.
- Bromothiophene : The presence of halogens often increases lipophilicity and can enhance binding affinity to biological targets.
- Acrylamide Group : This moiety may facilitate interactions with enzymes or receptors involved in cancer pathways.
Case Studies
In a recent study involving derivatives of benzo[d][1,3]dioxole:
- Several compounds were synthesized and evaluated for their anticancer properties.
- The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.
These findings support the hypothesis that modifications to the benzo[d][1,3]dioxole framework can yield compounds with superior biological activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this acrylamide derivative?
- Methodology :
- Use a two-step protocol: (1) Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with cyanoacetamide derivatives in ethyl acetate or toluene, catalyzed by triethylamine (TEA) . (2) Coupling with 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine via nucleophilic acyl substitution.
- Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1:1 molar ratio of acid chloride to amine intermediate) .
- Purify via column chromatography (hexane/EtOAc gradient) to isolate the (E)-isomer selectively .
Q. What spectroscopic techniques are critical for structural confirmation?
- Key Methods :
- 1H/13C NMR : Confirm acrylamide geometry (e.g., coupling constant J = 15.2 Hz for trans-vinylic protons) and aromatic substitution patterns .
- FTIR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 356.20) and isotopic patterns for bromine .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Avoid inhalation/contact with dust; use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the acrylamide bond .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,3,4-oxadiazol-2-yl ring formation be addressed?
- Strategies :
- Use POCl3 as a cyclizing agent for carbohydrazide intermediates under reflux to favor 1,3,4-oxadiazole over 1,2,4-isomers .
- Employ microwave-assisted synthesis (e.g., 100–120°C, 300 W) to enhance reaction efficiency and reduce side products .
- Validate regiochemistry via X-ray crystallography (e.g., single-crystal analysis of analogous compounds) .
Q. How should conflicting bioactivity data (e.g., lower antimicrobial activity vs. reference drugs) be analyzed?
- Approach :
- Compare test conditions: Ensure equivalent concentrations and solvent controls (e.g., DMSO ≤1% v/v) to rule out cytotoxicity artifacts .
- Perform dose-response assays (e.g., MIC/MBC) to quantify potency differences. For example, compound 9d in analogs showed 16 mm inhibition vs. B. subtilis, while rifampicin achieved 21 mm under identical disc diffusion conditions .
- Investigate structure-activity relationships (SAR): Modify the bromothiophene moiety to enhance membrane permeability .
Q. What advanced techniques can elucidate the compound’s mechanism of action?
- Experimental Design :
- Molecular docking : Screen against target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using docking software (AutoDock Vina) to predict binding affinities .
- Metabolomic profiling : Treat microbial cultures with the compound and analyze via LC-MS to identify disrupted pathways (e.g., cell wall synthesis intermediates) .
- Resistance induction assays : Serial passage microbes under sub-inhibitory concentrations to assess resistance development risk .
Key Considerations for Researchers
- Synthetic Reproducibility : Document reaction parameters (e.g., TEA volume, solvent purity) rigorously to mitigate batch-to-batch variability .
- Data Validation : Cross-reference spectral data with published analogs (e.g., benzo[d][1,3]dioxole derivatives) to confirm structural fidelity .
- Ethical Compliance : Adhere to institutional biosafety protocols when testing bioactive compounds, especially for hemolytic/thrombolytic assays .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
